

ACC quantification methods in plant tissues

Author: Smolecule Technical Support Team. **Date:** February 2026

Compound Focus: Ethene;ethenyl acetate

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Overview of ACC Quantification Methods

1-Aminocyclopropane-1-carboxylic acid (ACC) is the direct biosynthetic precursor to the plant hormone ethylene. Its accurate quantification is essential for understanding plant development and stress responses, but is challenging due to its small size, electroneutrality, and very low concentration in plant tissues [1] [2]. The table below summarizes the key characteristics of different ACC quantification methods.

Method	Key Principle	Sample Requirement	Key Advantages	Key Limitations / Notes
LC-MS/MS (Direct) [1] [2]	Direct measurement via Liquid Chromatography-Tandem Mass Spectrometry	~10 mg fresh weight	High sensitivity (LOD: 2.5 pg); No derivatization; Includes isotope-labeled internal standard ($[^2\text{H}_4]\text{ACC}$) to correct for matrix effects [1].	Requires access to UHPLC-ESI-MS/MS instrumentation.
LC-MS/MS (Derivatized) [3]	Derivatization with AccQ-Tag reagent prior to LC-MS/MS analysis	~10 mg fresh weight	Improved chromatographic retention for ACC; Allows simultaneous analysis of other	Requires derivatization step; Sample must be analyzed twice (derivatized for

Method	Key Principle	Sample Requirement	Key Advantages	Key Limitations / Notes
			phytohormone classes in a separate injection [3].	ACC, underivatized for other hormones).
Classical Chemical Assay [4] [5]	Indirect quantification by chemical conversion of ACC to ethylene, measured by Gas Chromatography (GC)	~0.5 g fresh weight	Cost-effective; Does not require MS instrumentation; Protocol for conjugate (MACC) analysis available [4] [5].	Lower throughput; Requires toxic reagent (HgCl ₂); Measures ACC indirectly.
Enzyme-linked Methods	In vitro activity assay of ACC Oxidase (ACO)	Varies	Provides functional enzyme activity data, not just metabolite levels [4].	Not a direct measure of ACC pool size.

Detailed Experimental Protocols

Protocol 1: Direct Quantification of ACC by UHPLC-ESI-MS/MS

This protocol describes a sensitive and cost-saving method for ACC quantification without derivatization, using liquid-liquid micro-extraction (LLME) for purification [1] [2].

1. Reagents and Equipment

- **Chemicals:** ACC standard, [²H₄]ACC internal standard (IS), HPLC-grade acetonitrile, ethyl-acetate, acetic acid, ultrapure water.
- **Equipment:** Mortar and pestle, liquid nitrogen, vortex mixer, microcentrifuge, vacuum concentrator, UHPLC system coupled to an ESI-triple quadrupole mass spectrometer.

2. Sample Preparation and Extraction

- Homogenize plant tissue (e.g., 10 mg of fresh fruit powder) in liquid nitrogen.
- Add 0.5 mL of acetonitrile and 0.2 μg of [$^2\text{H}_4$]ACC internal standard to the powdered tissue in a 1.5 mL tube.
- Vortex for 1 hour at room temperature.
- Centrifuge at 15,000 g for 10 minutes and collect the supernatant.
- Re-extract the pellet with 0.2 mL of acetonitrile, centrifuge again, and combine the supernatants.
- Dry the combined supernatant under vacuum.

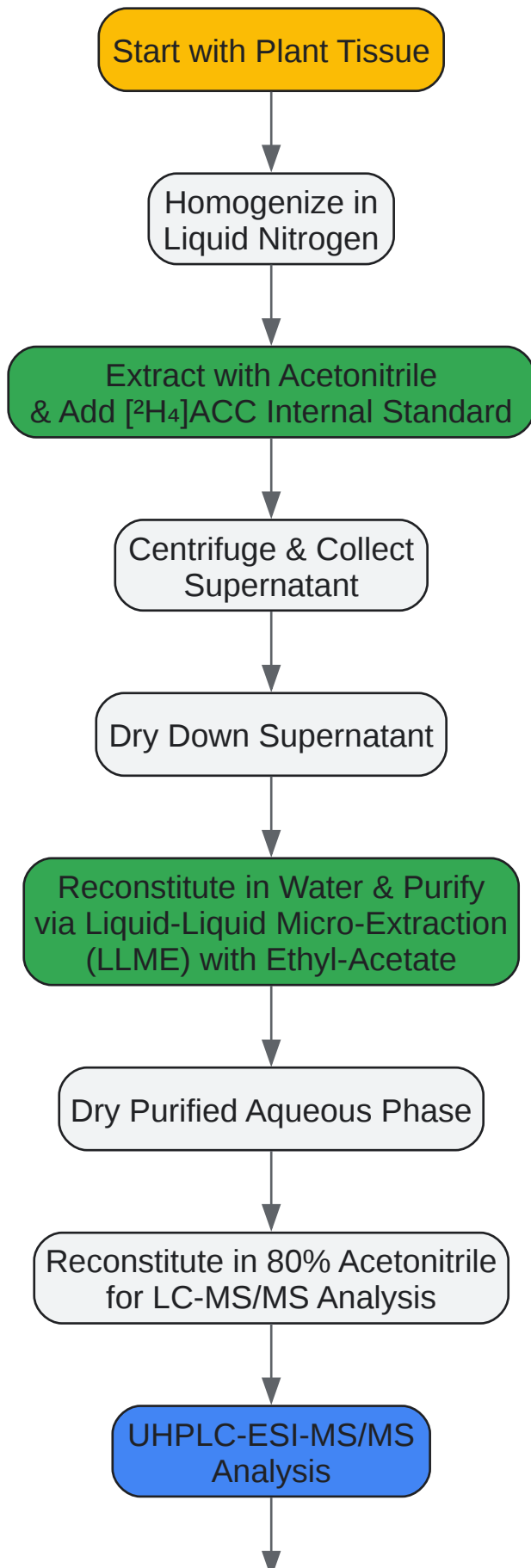
3. Liquid-Liquid Micro-Extraction (LLME) Purification

- Reconstitute the dried extract in 100 μL of ultrapure water and sonicate for 5 minutes.
- Add 100 μL of ethyl-acetate, vortex for 1 minute, and centrifuge at 15,000 g for 1 minute.
- Discard the upper (ethyl-acetate) phase.
- Repeat the LLME purification step once more with another 100 μL of ethyl-acetate.
- Dry the purified aqueous phase in a vacuum concentrator.

4. LC-MS/MS Analysis

- Reconstitute the final dried extract in 100 μL of 80% acetonitrile.
- Centrifuge at 15,000 g for 10 minutes and transfer the supernatant to an LC vial for analysis.
- The established UHPLC-MS/MS method uses precise control of the mobile phase entering the mass spectrometer to reduce contamination. The method validation shows a limit of detection (LOD) of 2.5 pg, a recovery rate of 95.82%, and a good linear range from 0.5 to 1500 $\text{ng}\cdot\text{mL}^{-1}$ ($R^2 = 0.9998$) [1].

The workflow for this method is outlined below.



Quantitative Data

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Protocol 2: Indirect Chemical Assay for ACC and MACC

This classic protocol, optimized from the original Lizada and Yang method, quantifies ACC indirectly by measuring the ethylene released from it via chemical reaction [4] [5]. It is also applicable to the conjugated form, MACC.

1. Reagents and Equipment

- **Solutions:** 5% (m/v) Sulfosalicylic Acid (SSA), 10 mM HgCl₂ (**Toxic**), 5% (v/v) NaOCl, 6 M NaOH, 6 M HCl.
- **Equipment:** Gas Chromatograph (GC) with a Flame Ionization Detector (FID) or Photoionization Detector (PID), air-tight vials (e.g., 20 mL GC vials).

2. ACC Extraction

- Extract ~0.5 g of frozen, crushed plant tissue with 1 mL of 5% SSA for 30 minutes at 4°C.
- Centrifuge for 10 minutes at 5,000 *g* and collect the supernatant (ACC extract).

3. ACC Quantification via Ethylene Release

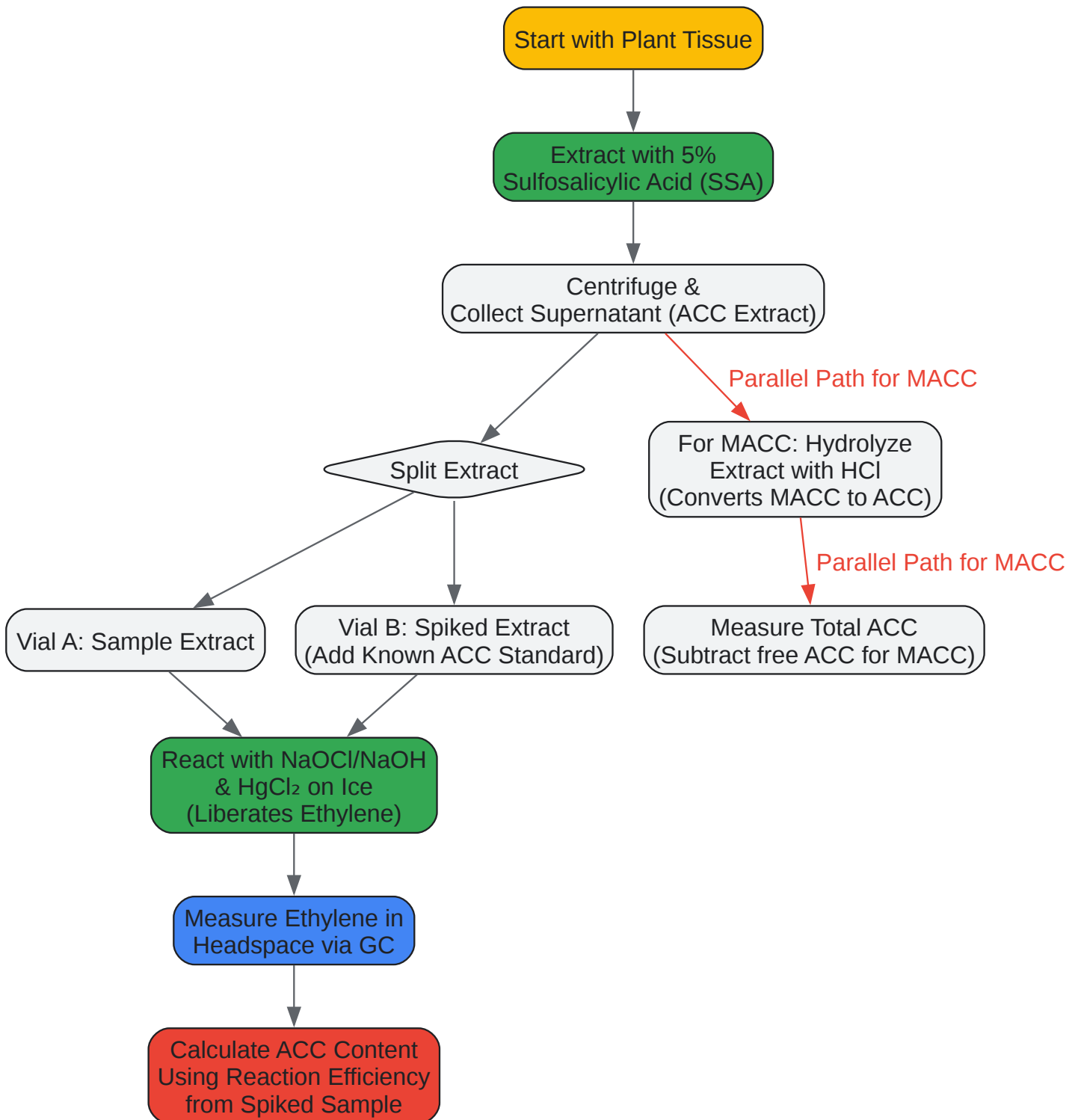
- For each sample, set up two reaction vials:
 - **Vial A (Sample):** Mix a known volume of ACC extract with the reaction mixture.
 - **Vial B (Spiked Sample):** Mix the same volume of ACC extract spiked with a known amount of ACC standard (e.g., 10 μL of 10 μM ACC) with the reaction mixture. This is critical for determining the reaction efficiency for each sample [4].
- **Reaction Mixture:** The final reaction typically includes HgCl₂ and a saturated, ice-cold mixture of NaOCl/NaOH [4] [5].
- Incubate on ice for a short period (e.g., 4 minutes), vortexing during the reaction to release ethylene into the headspace.
- Measure the ethylene concentration in the headspace (e.g., 1 mL injection) using GC.

4. MACC Quantification by Acid Hydrolysis

- Hydrolyze 100 μL of the ACC extract with 6 M HCl for 4 hours at 100°C to convert MACC to ACC.
- Neutralize the hydrolysate with 6 M NaOH and centrifuge.

- Analyze the supernatant for total ACC content (hydrolyzed ACC + free ACC) as described in Step 3.
- The MACC content is calculated by subtracting the free ACC from the total ACC.

The workflow for the chemical assay, including the spiking control, is shown below.



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Summary and Recommendations

- **For Highest Sensitivity and Accuracy:** The **direct LC-MS/MS method (Protocol 1)** is the preferred choice. Its use of an isotope-labeled internal standard corrects for matrix effects and recovery losses, providing superior precision for very small sample sizes [1] [2].
- **For Labs without MS Access:** The **indirect chemical assay (Protocol 2)** remains a reliable and cost-effective alternative. Its inclusion of a sample-specific spiking control is essential for obtaining accurate results, compensating for the variable efficiency of the chemical conversion [4].
- **For Comprehensive Hormonal Profiling:** If your study requires simultaneous measurement of ACC along with other major phytohormone classes (auxins, cytokinins, etc.), the **derivatization-based LC-MS/MS method** is highly suitable, despite requiring two injections per sample [3].

I hope these detailed application notes and protocols assist in your research. Should you need to delve deeper into the analysis of ACC conjugates or enzyme activity assays, please feel free to ask.

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